BenchChemオンラインストアへようこそ!

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Pyrazole Regioisomerism Scaffold Design

(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 2098143-53-2, MF C14H18N2O, MW 230.31) is a 1,3,4-trisubstituted pyrazole bearing a hydroxymethyl group at the 4-position, an N1-isobutyl substituent, and a C3-phenyl ring. This substitution pattern distinguishes it from regioisomeric 5-hydroxymethyl analogs and from 4-substituted variants bearing alternative functional handles.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B13425686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CO
InChIInChI=1S/C14H18N2O/c1-11(2)8-16-9-13(10-17)14(15-16)12-6-4-3-5-7-12/h3-7,9,11,17H,8,10H2,1-2H3
InChIKeyGZFWRCFDLXPQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol: Core Differentiation Factors for Procurement and Research Selection


(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 2098143-53-2, MF C14H18N2O, MW 230.31) is a 1,3,4-trisubstituted pyrazole bearing a hydroxymethyl group at the 4-position, an N1-isobutyl substituent, and a C3-phenyl ring [1]. This substitution pattern distinguishes it from regioisomeric 5-hydroxymethyl analogs and from 4-substituted variants bearing alternative functional handles. The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical programs, where the 4-hydroxymethyl group enables further derivatization through esterification, etherification, or oxidation chemistry . Quantitative differentiation evidence for this specific scaffold is limited; the strongest selection rationales derive from regioisomeric specificity, functional-group reactivity differences, and vendor-level purity/price comparators.

Why Generic Pyrazole Intermediates Cannot Replace (1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol in Regiospecific Synthesis


Pyrazole-based building blocks with the same molecular formula can exist as regioisomers (e.g., 4-yl vs. 5-yl hydroxymethyl substitution), positional isomers of the N-alkyl group, or analogs carrying different functional handles such as amine, nitrile, or chloromethyl groups [1]. These structural variations generate distinct hydrogen-bonding capacities, lipophilicities, and steric environments that directly control reactivity in downstream coupling, cyclization, or condensation steps. Selecting a generic 'pyrazole methanol' without verifying the exact substitution pattern risks introducing an unreactive or misorienting scaffold that fails to produce the intended target molecule, leading to wasted synthetic effort and procurement cost. The following quantitative evidence dimensions demonstrate where (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol carries measurable, meaningful differentiation.

Quantitative Differentiation Evidence for (1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol Against Closest Analogs


Regioisomeric Specificity: 4-Hydroxymethyl vs. 5-Hydroxymethyl Substitution Determines Hydrogen-Bond Donor Capacity and Scaffold Geometry

The target compound positions the hydroxymethyl group at the pyrazole C4 position, whereas the closest regioisomer, (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol, bears the hydroxymethyl at C5 [1]. In pyrazole SAR, C4-substituted hydroxymethyl groups project the alcohol functionality into a distinct vector relative to the N1-isobutyl and C3-phenyl pharmacophores, altering the spatial presentation of hydrogen-bond donor/acceptor features. This regioisomeric choice has been demonstrated to be critical in kinase inhibitor design, where C4-hydroxymethyl pyrazoles serve as key pharmacophoric elements forming hydrogen bonds within the ATP-binding site, whereas C5-substituted analogs orient the hydroxyl group away from the hinge region and lose potency . The computed topological polar surface area (TPSA) is identical for both regioisomers (38.1 Ų), but the distinct spatial orientation of the hydroxyl group cannot be captured by 2D descriptors, making experimental validation of regioisomeric identity essential for reproducible SAR campaigns.

Medicinal Chemistry Pyrazole Regioisomerism Scaffold Design

Functional Handle Reactivity: Hydroxymethyl vs. Aminomethyl vs. Chloromethyl Dictates Downstream Synthetic Versatility and Step Economy

Three closely related 4-substituted analogs share the identical pyrazole core but differ in the C4 functional group: the target compound (hydroxymethyl, CAS 2098143-53-2), the aminomethyl analog ((1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine, CAS 2098090-71-0), and the chloromethyl analog (4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole, CAS 2098017-92-4) . The hydroxymethyl group enables direct esterification with carboxylic acids, etherification via Mitsunobu or Williamson conditions, and mild oxidation to the corresponding aldehyde or carboxylic acid without requiring protecting-group manipulation. The chloromethyl analog requires an additional nucleophilic displacement step to install oxygen-based functionality, adding one synthetic step and reducing atom economy. The aminomethyl analog introduces a basic nitrogen center (pKa ~9-10) that can complicate subsequent acid-sensitive transformations. Vendor purity data confirm that the target hydroxymethyl compound is available at 98% purity (Bidepharm, batch QC by NMR, HPLC, GC) , matching the purity specification of the chloromethyl analog (98%, Bidepharm) , ensuring equivalent starting material quality for comparative synthesis.

Synthetic Chemistry Functional Group Interconversion Building Block Selection

Comparative Anti-Mycobacterial Potential: The Extended Analog CB6513745 Demonstrates Target Engagement That May Extend to 4-Hydroxymethyl Scaffolds

The extended analog [3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol (CB6513745, CAS 380449-90-1) is a structurally related 1,3,4-trisubstituted pyrazole that carries a 4-isobutoxyphenyl group at C3 instead of a simple phenyl ring, while retaining the N1-phenyl and C4-hydroxymethyl features [1]. CB6513745 has demonstrated significant intracellular anti-mycobacterial activity: it significantly reduced (p < 0.05) intracellular replication of M. marinum bacilli at day 7 post-infection in both RAW264.7 murine and THP-1 human macrophages at MOI ~1.0, and displayed synergism with isoniazid [1]. The target compound, (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol, differs by having an N1-isobutyl (vs. N1-phenyl) and C3-phenyl (vs. C3-4-isobutoxyphenyl) substitution. This scaffold relationship suggests that the C4-hydroxymethyl pyrazole core is tolerated in the MelF binding site and that the target compound may serve as a simplified, more synthetically accessible starting point for SAR exploration around the N1 and C3 positions. No direct head-to-head anti-mycobacterial data exist for the target compound itself.

Anti-Tubercular Research MelF Inhibition Scaffold Hopping

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Position the Compound Within Drug-Like Chemical Space Distinct from More Hydrophilic or Lipophilic Analogs

Computed physicochemical properties differentiate the target compound from analogs with modified substitution [1]. The target compound has XLogP3 = 2.3 and TPSA = 38.1 Ų, placing it within favorable oral drug-like space according to Lipinski and Veber rules. In contrast, the aminomethyl analog introduces a basic nitrogen center that increases TPSA (~42 Ų predicted) and reduces logP (predicted ~1.8), shifting the physicochemical profile toward more polar, potentially less membrane-permeable space. The unsubstituted core, 1H-pyrazol-4-ylmethanol (MW 98.10, TPSA ~49 Ų), is substantially more polar and lacks the lipophilic N1-isobutyl and C3-phenyl substituents required for hydrophobic target interactions. The target compound's balanced lipophilicity and moderate polar surface area make it particularly suitable as a fragment-like or lead-like starting point where further substitution can modulate properties without breaching drug-likeness thresholds.

Drug-Likeness Physicochemical Properties Lead Optimization

High-Confidence Application Scenarios for (1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol Based on Quantitative Differentiation Evidence


Regiospecific Kinase Inhibitor Fragment Elaboration

The C4-hydroxymethyl group, as established in the regioisomeric differentiation evidence (Section 3, Evidence Item 1), positions the hydrogen-bond donor in a geometry compatible with kinase hinge-binding motifs [1]. This compound can serve as a fragment starting point for ATP-competitive kinase inhibitor design, where the N1-isobutyl group occupies a hydrophobic pocket and the C3-phenyl engages in π-stacking or hydrophobic interactions. The compound's drug-like XLogP3 (2.3) and TPSA (38.1 Ų) support further functionalization without violating lead-likeness criteria.

Step-Economical Synthesis of Pyrazole-Based Agrochemical Intermediates

As demonstrated by the functional-handle reactivity comparison (Section 3, Evidence Item 2), the hydroxymethyl group permits direct esterification or etherification without additional activation or displacement steps required for chloro or amino analogs . This step economy is particularly valuable in herbicide discovery programs, where 3-substituted phenylpyrazole derivatives have established precedent as herbicidal scaffolds [2]. The compound enables rapid library synthesis of ester-linked pyrazole conjugates for screening against weed targets.

Cost-Efficient Entry Point for Anti-Tubercular Probe Development

The structural relationship to CB6513745, a validated MelF inhibitor with significant intracellular anti-mycobacterial activity (p < 0.05 reduction in M. marinum replication at day 7 p.i. in macrophage models) [3], positions the target compound as a simplified, more affordable scaffold (TRC catalog price $95/100mg) for initiating SAR studies around the N1 and C3 positions. Researchers can use this compound to explore whether the N1-isobutyl/C3-phenyl substitution pattern retains or improves upon the anti-tubercular activity observed for the N1-phenyl/C3-4-isobutoxyphenyl analog.

Physicochemical Property-Driven Lead Optimization Starting Point

The balanced lipophilicity profile (XLogP3 = 2.3, TPSA = 38.1 Ų) documented in the computed property comparison (Section 3, Evidence Item 4) makes this compound an attractive lead-like intermediate for CNS-penetrant or intracellular-target programs [1]. Unlike more polar analogs (1H-pyrazol-4-ylmethanol, TPSA ~49 Ų) or basic aminomethyl variants, the target compound occupies a favorable physicochemical space that permits subsequent substitution while maintaining predicted passive permeability.

Quote Request

Request a Quote for (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.